molecular formula C11H16N4S B1593708 1-(1-Adamantyl)-5-mercaptotetrazol CAS No. 58473-97-5

1-(1-Adamantyl)-5-mercaptotetrazol

Cat. No.: B1593708
CAS No.: 58473-97-5
M. Wt: 236.34 g/mol
InChI Key: IFZAAQJJFQHGIG-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-5-mercaptotetrazol is a compound that features an adamantane core structure, which is known for its stability and rigidity. The adamantane structure is a tricyclic hydrocarbon that resembles the diamond lattice, making it a unique and interesting scaffold in organic chemistry. The mercaptotetrazole moiety adds further functional versatility to the molecule, allowing it to participate in various chemical reactions and making it useful in different scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 1-adamantylamine with carbon disulfide and hydrazine hydrate under basic conditions to form the corresponding mercaptotetrazole derivative . This reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction temperature is maintained at around 50-70°C.

Industrial Production Methods

Industrial production of 1-(1-Adamantyl)-5-mercaptotetrazol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-5-mercaptotetrazol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

    Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced tetrazole derivatives.

    Substitution: Halogenated or alkylated adamantane derivatives.

Scientific Research Applications

1-(1-Adamantyl)-5-mercaptotetrazol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-5-mercaptotetrazol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The adamantyl group can enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily. The mercaptotetrazole moiety can form strong interactions with metal ions or other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

1-(1-Adamantyl)-5-mercaptotetrazol can be compared with other adamantane derivatives, such as:

    Amantadine: Used as an antiviral and antiparkinsonian drug.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral drug with a similar structure.

Properties

IUPAC Name

1-(1-adamantyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c16-10-12-13-14-15(10)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZAAQJJFQHGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=S)N=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358810
Record name 1-(1-adamantyl)-5-mercaptotetrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58473-97-5
Record name 1-(1-adamantyl)-5-mercaptotetrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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